molecular formula C8H9ClFN B1419226 (R)-1-(3-Chloro-5-fluorophenyl)ethanamine CAS No. 1217475-54-1

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine

Cat. No.: B1419226
CAS No.: 1217475-54-1
M. Wt: 173.61 g/mol
InChI Key: BVVJDCFVSXSRBB-RXMQYKEDSA-N
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Description

®-1-(3-Chloro-5-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring

Scientific Research Applications

®-1-(3-Chloro-5-fluorophenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Chloro-5-fluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine using a reductive amination process. This involves the reaction of the aldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase or crystallization with a chiral resolving agent.

Industrial Production Methods: Industrial production of ®-1-(3-Chloro-5-fluorophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: ®-1-(3-Chloro-5-fluorophenyl)ethanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of alkane or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-5-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparison with Similar Compounds

  • ®-1-(3,4-Difluorophenyl)ethanamine
  • ®-1-(3,5-Difluorophenyl)ethanamine
  • ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Comparison:

  • Structural Differences: The presence and position of the chlorine and fluorine atoms on the phenyl ring distinguish ®-1-(3-Chloro-5-fluorophenyl)ethanamine from its analogs.
  • Chemical Properties: The unique combination of chlorine and fluorine atoms can influence the compound’s reactivity and stability.
  • Biological Activity: The specific arrangement of substituents on the phenyl ring can affect the compound’s binding affinity and selectivity for biological targets, making ®-1-(3-Chloro-5-fluorophenyl)ethanamine unique in its pharmacological profile.

Properties

IUPAC Name

(1R)-1-(3-chloro-5-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVJDCFVSXSRBB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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